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  • Product: 3-Ethyl-5-methylimidazolidine-2,4-dione
  • CAS: 36650-98-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Therapeutic Potential of 3-Ethyl-5-methylimidazolidine-2,4-dione

Abstract The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of 3-Ethyl-5-methylimidazolidine-2,4-dione, a specific derivative of this important heterocyclic class. While this particular molecule is not as extensively documented as commercial drugs, its chemical properties can be expertly extrapolated from the vast body of research on related hydantoins. We will dissect its physicochemical characteristics in the context of drug-likeness, propose a robust synthetic pathway with detailed protocols, and analyze its expected spectroscopic signature. Furthermore, this whitepaper explores the molecule's chemical reactivity and delves into its potential applications in drug discovery, drawing parallels with established hydantoin-based therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this promising chemical entity.

Section 1: The Imidazolidine-2,4-dione (Hydantoin) Scaffold: A Privileged Structure

The hydantoin ring system is a five-membered heterocycle that has proven to be a "privileged structure" in drug discovery. Its rigid framework, combined with multiple sites for substitution and hydrogen bonding capabilities, allows for the precise three-dimensional positioning of pharmacophoric groups. This versatility has led to the development of drugs across diverse therapeutic areas, including anticonvulsants (e.g., Phenytoin), antiarrhythmics, and anticancer agents.[1][2] The biological activity of hydantoin derivatives is typically conferred not by the core itself, but by the nature and orientation of the substituents attached to it.[1]

Our focus, 3-Ethyl-5-methylimidazolidine-2,4-dione, features an ethyl group at the N-3 position and a methyl group at the C-5 position. These seemingly simple alkyl substitutions can significantly influence the molecule's solubility, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets.

Figure 1: General hydantoin core and the specific structure of the title compound.

Section 2: Physicochemical Properties and Drug-Likeness Analysis

The therapeutic potential of any compound is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. For hydantoins, these properties are highly tunable through substitution.

The N-H proton at the N-3 position of an unsubstituted hydantoin is weakly acidic (pKa ≈ 9.0).[3] Alkylation at N-1 has little effect on this acidity, but substitution at N-3 removes this acidic proton. The ethyl group at N-3 in our title compound therefore neutralizes the primary acidic site, which will significantly alter its solubility in aqueous media of varying pH compared to N-1 or C-5 substituted analogs.

To evaluate its potential as an orally bioavailable drug, we can analyze its properties against established guidelines like Lipinski's Rule of Five and Veber's rules.[1] While experimental data for the title compound is scarce, we can compute these properties and compare them to well-known derivatives.

Property3-Ethyl-5-methylimidazolidine-2,4-dione (Computed)3-Ethyl-5,5-dimethyl... (CID: 588189)[4]3-Ethyl-5-methyl-5-phenyl... (CID: 232654)[5]Lipinski's Guideline
Molecular Formula C₆H₁₀N₂O₂C₇H₁₂N₂O₂C₁₂H₁₄N₂O₂N/A
Molecular Weight 142.16 g/mol 156.18 g/mol 218.25 g/mol < 500
XLogP3 ~0.20.11.4< 5
H-Bond Donors 1 (at N-1)11≤ 5
H-Bond Acceptors 2 (at C=O)22≤ 10
Rotatable Bonds 112≤ 10
Polar Surface Area 49.4 Ų49.4 Ų49.4 Ų< 140 Ų

Interpretation: Based on these computed values, 3-Ethyl-5-methylimidazolidine-2,4-dione exhibits a highly favorable profile for oral bioavailability. Its low molecular weight, optimal lipophilicity (XLogP), and low polar surface area suggest a high probability of good membrane permeability and gastrointestinal absorption.[1] The presence of a single hydrogen bond donor and two acceptors provides sufficient polarity for aqueous interaction without compromising its ability to cross lipid bilayers.

Section 3: Synthesis and Structural Elucidation

A logical and efficient synthesis is critical for the exploration of any new chemical entity. For 3-Ethyl-5-methylimidazolidine-2,4-dione, a robust two-step synthetic strategy can be proposed based on established hydantoin chemistry.

Proposed Synthetic Pathway

The synthesis initiates with the formation of the core 5-methylhydantoin ring, followed by selective alkylation at the N-3 position.

  • Step 1: Bucherer-Bergs Reaction. This classic multicomponent reaction combines an aldehyde (acetaldehyde), cyanide (e.g., KCN), and ammonium carbonate to form the 5-substituted hydantoin. This is a cost-effective and high-yielding method for creating the core scaffold.

  • Step 2: Selective N-3 Alkylation. The N-3 proton of the hydantoin ring is significantly more acidic than the N-1 proton. This differential acidity allows for regioselective alkylation.[3] Treatment of 5-methylhydantoin with an ethylating agent like ethyl bromide in the presence of a suitable base (e.g., potassium carbonate) will direct the ethyl group to the more reactive N-3 position.

Figure 2: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: N-3 Ethylation of 5-Methylhydantoin

This protocol is adapted from a validated procedure for a structurally similar compound.[6] It serves as a self-validating system, as reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylhydantoin (1.14 g, 10 mmol) and anhydrous potassium carbonate (K₂CO₃, 1.66 g, 12 mmol).

  • Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Alkylation: Add ethyl bromide (0.89 mL, 12 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours.

    • Causality Insight: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, and heating accelerates the rate. K₂CO₃ is a sufficiently strong base to deprotonate the N-3 position without causing significant side reactions.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Spectroscopic Data

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data for 3-Ethyl-5-methylimidazolidine-2,4-dione are summarized below.

TechniqueExpected Characteristics
¹H NMR ~7.5-8.5 ppm (s, 1H, NH -1); ~4.1 ppm (q, 1H, CH -5); ~3.5 ppm (q, 2H, CH₂ -ethyl); ~1.4 ppm (d, 3H, CH₃ -5); ~1.2 ppm (t, 3H, CH₃ -ethyl)
¹³C NMR ~172 ppm (C =O at C-4); ~157 ppm (C =O at C-2); ~55 ppm (C H-5); ~35 ppm (C H₂-ethyl); ~18 ppm (C H₃-5); ~13 ppm (C H₃-ethyl)
IR (cm⁻¹) ~3200-3250 (N-H stretch); ~2950-3000 (C-H stretch); ~1770 & ~1710 (asymmetric and symmetric C=O stretches)
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 142

Section 4: Chemical Reactivity and Stability

The reactivity of 3-Ethyl-5-methylimidazolidine-2,4-dione is dictated by the functional groups within its structure: the remaining N-H amide, the two carbonyl groups, and the C-5 stereocenter.

Figure 3: Key reactive sites on the 3-Ethyl-5-methylimidazolidine-2,4-dione structure.
  • N-1 Amide: The remaining N-H at the N-1 position is significantly less acidic than the N-3 proton of an unsubstituted hydantoin and is generally not reactive towards alkylation under standard conditions.[3] It primarily acts as a hydrogen bond donor.

  • Carbonyl Groups: The two carbonyl carbons are electrophilic and can be attacked by strong nucleophiles. Under harsh hydrolytic conditions (strong acid or base with heat), this can lead to the opening of the heterocyclic ring.

  • Stability: The hydantoin ring is generally stable under physiological conditions, a key attribute for its use in pharmaceuticals. Photochemical cleavage is a known reaction but typically requires specific UV irradiation.[2]

Section 5: Potential Applications in Drug Discovery

The specific combination of N-3 and C-5 alkyl substituents on the hydantoin core positions 3-Ethyl-5-methylimidazolidine-2,4-dione as a candidate for several therapeutic areas where related analogs have shown promise.

center Hydantoin Scaffold n1 Voltage-Gated Na+ Channels center->n1 Anticonvulsant n2 PTP1B center->n2 Antidiabetic [7] n3 Bacterial Quorum Sensing Receptors center->n3 Antibacterial [10] n4 Androgen Receptor center->n4 Anticancer n5 EGFR Kinase center->n5 Anticancer [9]

Figure 4: The hydantoin scaffold as a versatile platform for targeting multiple diseases.
  • Anticonvulsant Activity: The most famous hydantoin, phenytoin, acts by blocking voltage-gated sodium channels.[2] Many 5,5-disubstituted and N-3-substituted hydantoins retain this activity. The lipophilic nature and structural similarity of the title compound make it a prime candidate for screening in neuronal excitability assays.

  • Antidiabetic Agents: Imidazolidine-2,4-diones have been investigated as bioisosteres of thiazolidine-2,4-diones (TZDs), a class of antidiabetic drugs.[7] Furthermore, specific hydantoin derivatives have been designed as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator in insulin signaling pathways.[8]

  • Antimicrobial Agents: Recent research has demonstrated that certain hydantoin derivatives can inhibit the production of virulence factors in bacteria like Pseudomonas aeruginosa by interfering with quorum sensing pathways.[9] This anti-pathogenicity approach is a promising strategy to combat antibiotic resistance.

  • Anticancer Agents: The hydantoin scaffold is present in non-steroidal anti-androgens like enzalutamide, used to treat prostate cancer. The core structure is adept at presenting substituents that can effectively block receptor binding sites. Various other derivatives have shown cytotoxic effects against a range of cancer cell lines.[10]

Section 6: Conclusion and Future Directions

3-Ethyl-5-methylimidazolidine-2,4-dione represents a classic yet underexplored member of the pharmacologically significant hydantoin family. Our analysis, grounded in the extensive literature of its analogs, reveals a molecule with excellent drug-like physicochemical properties, a straightforward and scalable synthetic route, and a predictable chemical behavior.

The true potential of this compound lies in its versatility as a scaffold. The ethyl and methyl substituents provide a valuable baseline for establishing a structure-activity relationship (SAR). Future research should focus on:

  • Execution of the Proposed Synthesis: Laboratory synthesis and full spectroscopic confirmation to provide an authenticated standard for biological testing.

  • In-Vitro Biological Screening: Evaluation against a panel of assays relevant to the potential applications discussed, including anticonvulsant, anticancer, antidiabetic, and antimicrobial targets.

  • Further Derivatization: Systematic modification at the N-1 and C-5 positions to probe the SAR and optimize for potency, selectivity, and ADME properties.

This technical guide serves as a foundational blueprint for researchers to unlock the potential of 3-Ethyl-5-methylimidazolidine-2,4-dione and to continue leveraging the remarkable power of the hydantoin scaffold in modern drug discovery.

References

  • SCIDAR. Physicochemical and pharmacological properties of fused bicyclic hydantoins. 1

  • Kubota, H., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Journal of Pharmacobio-Dynamics, 4(4), 275-284. Link

  • ResearchGate. Physicochemical properties and pharmacokinetic data of the studied compounds. Link

  • PubChem. 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione. PubChem Compound Summary for CID 588189. Link

  • O'Donnell, J. (2000). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Link

  • PubChem. 3-Ethyl-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem Compound Summary for CID 232654. Link

  • Wang, Y., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design, 82(4), 443-452. Link

  • Cheng, X. C., et al. (2007). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 19(6), 4355-4360. Link

  • ResearchGate. Imidazolidinone and imidazolidine‐2,4‐dione compounds. Link

  • El-Feky, S. A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. Link

  • Guerrab, W., et al. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2(11), x171591. Link

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethyl-5-methylimidazolidine-2,4-dione

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-Ethyl-5-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin family. Hydantoins are a signi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-Ethyl-5-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin family. Hydantoins are a significant class of compounds in medicinal chemistry, known for a range of biological activities, including anticonvulsant and antiarrhythmic properties.[1][2] A thorough understanding of their structure and purity, achieved through spectroscopic analysis, is paramount for researchers, scientists, and drug development professionals. This document will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the elucidation of the molecular structure of 3-Ethyl-5-methylimidazolidine-2,4-dione.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 3-Ethyl-5-methylimidazolidine-2,4-dione possesses a five-membered hydantoin ring with an ethyl group attached to the nitrogen at position 3 and a methyl group at the chiral carbon at position 5.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Relationship between molecular structure and spectroscopic outputs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[1][2] By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed map of the molecule's connectivity can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Ethyl-5-methylimidazolidine-2,4-dione is expected to show distinct signals for each unique proton environment.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
N-H~7.5-8.5Singlet (broad)1HThe imide proton is typically deshielded and may exhibit broadening due to exchange.
C5-H~4.2-4.5Quartet1HThis methine proton is adjacent to the methyl group and a carbonyl group, leading to a downfield shift.
N3-CH₂~3.4-3.7Quartet2HThe methylene protons of the ethyl group are adjacent to a nitrogen and a methyl group.
C5-CH₃~1.4-1.6Doublet3HThe methyl group at C5 is coupled to the C5-H proton.
N3-CH₂-CH₃~1.1-1.3Triplet3HThe terminal methyl protons of the ethyl group are coupled to the adjacent methylene protons.

Note: Expected chemical shifts are based on general values for hydantoin derivatives and may vary depending on the solvent and experimental conditions.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (ppm) Rationale
C2=O~170-175The carbonyl carbon at position 2 is typically more deshielded than the C4 carbonyl.
C4=O~155-160The carbonyl carbon at position 4.
C5~55-60The chiral carbon bearing the methyl group.
N3-CH₂~35-40The methylene carbon of the ethyl group attached to the nitrogen.
C5-CH₃~15-20The methyl carbon at position 5.
N3-CH₂-CH₃~12-15The terminal methyl carbon of the ethyl group.

Note: These are predicted values based on related structures.[3][4]

Experimental Protocol: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) instrument 400/500 MHz NMR Spectrometer h1_params ¹H NMR Parameters: - zg30 pulse program - 16-64 scans - 1-2s relaxation delay instrument->h1_params c13_params ¹³C NMR Parameters: - zgpg30 pulse program - 1024-4096 scans instrument->c13_params processing Fourier Transform, Phase Correction, Baseline Correction, Integration & Peak Picking

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation : Dissolve 5-10 mg of 3-Ethyl-5-methylimidazolidine-2,4-dione in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1]

  • Instrumentation : Acquire spectra on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Use a standard single-pulse program.

    • Acquire 16-64 scans depending on the sample concentration.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse program.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing to the solvent residual peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] For 3-Ethyl-5-methylimidazolidine-2,4-dione, the key vibrational bands will confirm the presence of the hydantoin ring system.

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale
N-H Stretch3200-3400BroadCharacteristic of the imide N-H bond.[3][5]
C-H Stretch (Aliphatic)2850-3000SharpFrom the ethyl and methyl groups.
C=O Stretch (Amide)1700-1780Strong, SharpThe hydantoin ring has two carbonyl groups, which may appear as two distinct peaks or a broad, strong absorption.[3][5]
C-N Stretch1350-1450MediumAssociated with the C-N bonds within the ring and the ethyl group.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation :

    • Solid (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solid (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.[6] For 3-Ethyl-5-methylimidazolidine-2,4-dione (C₆H₁₀N₂O₂), the expected molecular weight is approximately 142.16 g/mol .

Expected Fragmentation Pattern

The fragmentation of hydantoin rings often occurs via α-fission at the C4 position, leading to the loss of carbon monoxide and an isocyanate molecule.[6]

cluster_frags Key Fragments parent [M]⁺˙ m/z = 142 frag1 Loss of C₂H₅NCO [M - 71]⁺˙ m/z = 71 parent->frag1 α-cleavage frag2 Loss of CO [M - 28]⁺˙ m/z = 114 parent->frag2 Loss of CO frag3 Loss of CH₃ [M - 15]⁺ m/z = 127 parent->frag3 Loss of methyl

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS) :

    • Operate in positive ion mode to observe the [M+H]⁺ ion (m/z 143) or [M+Na]⁺ ion (m/z 165).

    • Infuse the sample solution directly into the source or introduce it via a liquid chromatography system.

  • Data Acquisition (EI-MS) :

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • This technique will likely produce the molecular ion [M]⁺˙ (m/z 142) and more extensive fragmentation.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 3-Ethyl-5-methylimidazolidine-2,4-dione. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the molecule's structure and purity. The methodologies and expected spectral data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, development, and analysis of hydantoin-based compounds.

References
  • Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives - Benchchem. (n.d.).
  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2017, February 25).
  • PubChem. (n.d.). 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione. Retrieved February 16, 2026, from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Hydantoin and Its Derivatives.
  • Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Dockin - Refubium - Freie Universität Berlin. (2024, May 21).
  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. (2006, November 1).
  • PubChem. (n.d.). 3-Ethyl-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved February 16, 2026, from [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (2021, May 28).

Sources

Foundational

An In-depth Technical Guide to Imidazolidine-2,4-dione Derivatives in Medicinal Chemistry

Introduction: The Enduring Significance of the Hydantoin Scaffold The imidazolidine-2,4-dione, more commonly known in medicinal chemistry as the hydantoin scaffold, represents a privileged heterocyclic structure that has...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, more commonly known in medicinal chemistry as the hydantoin scaffold, represents a privileged heterocyclic structure that has been a cornerstone of drug discovery for decades.[1][2] This five-membered ring system is deceptively simple, yet it possesses a unique combination of features—including two hydrogen bond donors and two acceptors—that allow for diverse and high-affinity interactions with a multitude of biological targets.[3] Its remarkable versatility is evidenced by its presence in a wide range of clinically approved drugs, from the pioneering anticonvulsant Phenytoin to modern anti-cancer agents like Enzalutamide.[1][2]

This technical guide offers an in-depth exploration of the medicinal chemistry of imidazolidine-2,4-dione derivatives. Moving beyond a simple catalog of compounds, we will dissect the fundamental principles that govern their activity, from synthetic strategies and structure-activity relationships (SAR) to their molecular mechanisms of action. This document is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this critical class of therapeutic agents.

Part 1: The Chemical Core - Synthesis and Physicochemical Properties

The synthetic accessibility of the hydantoin ring is a key reason for its widespread use. Several robust methods exist, with the choice depending on the desired substitution pattern at the C5, N1, and N3 positions.

The Bucherer-Bergs Reaction: A Classic Multicomponent Approach

A versatile and widely used method for creating 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1] This one-pot synthesis involves the reaction of a ketone or aldehyde with an alkali cyanide and ammonium carbonate.[1][4] The power of this reaction lies in its ability to generate significant structural complexity from simple, readily available starting materials.

Synthesis from Amino Acids and Other Precursors

Alternative synthetic routes provide access to different substitution patterns. For instance, the reaction of amino acids with isocyanates or isothiocyanates can yield N3-substituted hydantoins and their thio-analogs.[5][6] Modifications can also be made post-synthesis; for example, Knoevenagel condensation of a parent hydantoin with a substituted benzaldehyde is a primary route to 5-benzylidene hydantoins, a class with significant anticancer potential.[7]

The general workflow for synthesizing and evaluating these derivatives follows a logical progression from chemical synthesis to biological validation.

G cluster_synthesis Synthesis Phase cluster_screening Biological Evaluation start Select Starting Materials (e.g., Aldehyde, Ketone) reaction Perform Core Synthesis (e.g., Bucherer-Bergs Reaction) start->reaction Reagents: KCN, (NH4)2CO3 workup Reaction Workup & Purification reaction->workup char Structural Characterization (NMR, MS, IR) workup->char primary_assay Primary Screening (e.g., Cell Viability Assay) char->primary_assay Pure Compound Library dose_response Dose-Response & IC50 Determination primary_assay->dose_response Active Hits moa Mechanism of Action Studies (e.g., Kinase Assay, WB) dose_response->moa lead_opt Lead Optimization (SAR Studies) moa->lead_opt lead_opt->start Iterative Design

Caption: General workflow from synthesis to biological evaluation of imidazolidine-2,4-dione derivatives.

Part 2: Mechanism-Driven Therapeutic Applications

The true value of the imidazolidine-2,4-dione scaffold is revealed in its diverse therapeutic applications, which are best understood by examining the specific molecular targets they modulate.

Ion Channel Modulation: Anticonvulsant Activity

The archetypal hydantoin drug is Phenytoin . For decades, it has been a frontline treatment for epilepsy, particularly tonic-clonic and focal seizures.[2][8][9]

  • Mechanism of Action: Phenytoin exerts its anticonvulsant effect by blocking voltage-gated sodium channels in neurons.[10][11] It selectively binds to the channel in its inactive state, prolonging this state and thereby preventing the rapid, repetitive firing of action potentials that underlies seizure activity.[12] This "use-dependent" action makes it effective at suppressing seizure activity without causing a general depression of the central nervous system at therapeutic doses.[9]

  • Structure-Activity Relationship (SAR): The SAR for anticonvulsant hydantoins is well-defined. A phenyl or other aromatic group at the C5 position is considered essential for activity against tonic-clonic seizures.[9][13] The presence of two phenyl groups at C5, as in Phenytoin, confers potent activity with minimal sedative effects. In contrast, introducing alkyl substituents at C5 tends to increase sedation.[13]

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Open Inactivated Closed Na_Channel:open->Na_Channel:inactivated Rapid Inactivation Na_Channel:inactivated->Na_Channel:closed Repolarization Stabilization Stabilization of Inactive State Na_Channel:inactivated->Stabilization Phenytoin Phenytoin Phenytoin->Na_Channel:inactivated Binds & Blocks Return to Closed State Seizure High-Frequency Neuronal Firing (Seizure) Seizure->Na_Channel:open Depolarization Stabilization->Seizure Inhibits

Caption: Mechanism of action of Phenytoin on voltage-gated sodium channels.

Androgen Receptor Antagonism: Advanced Prostate Cancer

A major success story for the hydantoin scaffold in modern oncology is the development of second-generation non-steroidal antiandrogens (NSAAs) for the treatment of castration-resistant prostate cancer (CRPC).

  • Nilutamide and Enzalutamide: Nilutamide, an early NSAA, works by competitively blocking the binding of androgens like testosterone to the androgen receptor (AR).[14][15][16] This action slows the growth of hormone-sensitive prostate cancer.[17] However, its use has been limited by side effects.[17][18]

    Enzalutamide represents a significant evolution. It is an AR signaling inhibitor that acts on multiple steps of the AR pathway.[19][20] Enzalutamide not only competitively inhibits androgen binding with greater affinity than older drugs but also prevents the translocation of the AR into the nucleus and its subsequent binding to DNA.[19][21][22][23] This multi-pronged inhibition results in a more profound shutdown of the signaling that drives cancer cell growth, leading to improved survival in patients with metastatic CRPC.[21]

G cluster_cell Prostate Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus AR Androgen Receptor (AR) DNA DNA (Androgen Response Elements) AR->DNA 2. Translocation & Dimerization Androgen Androgen (Testosterone/DHT) Androgen->AR 1. Binds Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide:s->AR:n Enzalutamide:s->DNA:n label_trans Inhibits Translocation label_dna Inhibits DNA Binding Transcription Gene Transcription (Cell Growth & Proliferation) DNA->Transcription 3. Binds & Initiates

Caption: Enzalutamide's multi-step inhibition of the androgen receptor signaling pathway.

Emerging Therapeutic Areas

The versatility of the imidazolidine-2,4-dione scaffold continues to be explored in numerous other therapeutic areas:

  • Antimicrobial Agents: Derivatives have shown activity against various pathogens, including bacteria and parasites.[4][24][25][26] Some compounds are thought to act by damaging bacterial DNA or inhibiting critical enzymes.[27]

  • Antidiabetic Agents: As a bioisostere for the thiazolidine-2,4-dione ring found in drugs like pioglitazone, the imidazolidine-2,4-dione scaffold is being investigated for new insulin-sensitizing agents.[28]

  • Kinase Inhibitors: The scaffold is being used to design inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy.[29][30]

  • PTP1B Inhibitors: Selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) based on the hydantoin core are being developed as potential treatments for type 2 diabetes and obesity.[31]

Part 3: Quantitative Data and SAR Analysis

The development of potent and selective imidazolidine-2,4-dione derivatives relies on rigorous SAR studies. Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), is crucial for comparing the potency of different analogs.

CompoundTargetModificationIC₅₀ (µM)Therapeutic Area
Phenytoin Voltage-gated Na+ channels5,5-diphenylN/A (complex MOA)Anticonvulsant
Nilutamide Androgen Receptor5,5-dimethyl, N3-arylN/A (antagonist)Anticancer
Enzalutamide Androgen ReceptorComplex C5-spiro, N1-arylN/A (inhibitor)Anticancer
Compound 5a [30]EGFR L858R/T790MHydantoin Acetanilide1.94Anticancer (NSCLC)
Compound 5f [30]EGFR L858R/T790MHydantoin Acetanilide1.38Anticancer (NSCLC)
Compound 3b [28]Hyperglycemia ModelN1-benzyl substituted33% inhibitory rateAntidiabetic

Data presented is for illustrative purposes and sourced from cited literature.

The data clearly shows how modifications to the core scaffold dramatically impact biological activity. For instance, the evolution from Nilutamide to Enzalutamide involved complex changes that enhanced binding affinity and introduced new mechanisms of inhibition.[22] Similarly, in the development of EGFR inhibitors, specific substitutions on the acetanilide moiety of compounds 5a and 5f led to potent activity against drug-resistant mutations in non-small cell lung cancer (NSCLC).[30]

Part 4: Experimental Protocols

To bridge theory and practice, this section provides a detailed, representative protocol for the synthesis of a key imidazolidine-2,4-dione derivative.

Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is based on a well-established synthetic route.[1]

Objective: To synthesize 5,5-diphenylhydantoin from benzil and urea.

Materials:

  • Benzil

  • Urea

  • 30% aqueous sodium hydroxide (NaOH) solution

  • Ethanol (95%)

  • Water (deionized)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine benzil (5.3 g, 0.025 mol), urea (3.0 g, 0.05 mol), 30% aqueous NaOH (15 mL), and ethanol (75 mL).

  • Reflux: Equip the flask with a reflux condenser and place it on a heating mantle. Heat the mixture to reflux with gentle stirring. Maintain a steady reflux for a minimum of 2 hours. The solution will typically turn from yellow to a clear, colorless, or light-yellow solution.

  • Cooling and Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Isolation of Sodium Salt: Pour the cooled reaction mixture into a beaker containing 200 mL of water. If a solid (unreacted benzil) is present, filter the solution.

  • Acidification: While stirring, carefully and slowly add concentrated HCl to the clear filtrate. The pH should be lowered to approximately 2-3. A white precipitate of 5,5-diphenylhydantoin will form.

  • Product Collection: Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper with two portions of cold water (25 mL each) to remove any residual acid and salts.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a pre-weighed watch glass and dry completely in an oven at 80-100°C.

  • Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (e.g., IR, ¹H NMR). The expected melting point is approximately 295-298°C.

Self-Validation:

  • Expected Outcome: A fine white crystalline powder.

  • Quality Control: A sharp melting point close to the literature value indicates high purity. Spectroscopic data should match the known structure of Phenytoin.

Conclusion and Future Perspectives

The imidazolidine-2,4-dione scaffold is a testament to the power of privileged structures in medicinal chemistry. Its journey from the early discovery of Phenytoin to the rational design of sophisticated AR signaling inhibitors like Enzalutamide highlights a remarkable evolution in drug discovery. The inherent synthetic tractability and rich stereoelectronic features of the hydantoin core ensure its continued relevance.

Future research will likely focus on several key areas: expanding the application of hydantoin derivatives to new and challenging biological targets, such as protein-protein interactions and allosteric sites; developing novel derivatives to overcome drug resistance in cancer and infectious diseases; and employing advanced synthetic techniques, like microwave-assisted synthesis, to rapidly generate diverse chemical libraries for high-throughput screening.[2] The legacy of the imidazolidine-2,4-dione is secure, and it will undoubtedly remain a vital framework for the development of new medicines for years to come.

References

  • Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). Retrieved from [Link]

  • Nilutamide: Uses, Side Effects and Medicines. (n.d.). Apollo Pharmacy. Retrieved from [Link]

  • Nilutamide: Uses, Side Effects & Dosage. (n.d.). Healio. Retrieved from [Link]

  • Dunn, C. J., & Spencer, C. M. (1997). Nilutamide: an antiandrogen for the treatment of prostate cancer. Annals of Pharmacotherapy, 31(1), 65-75. doi: 10.1177/106002809703100112
  • Enzalutamide. (2024, October 30). Pfizer Oncology Development. Retrieved from [Link]

  • Definition of nilutamide. (n.d.). NCI Dictionary of Cancer Terms. Retrieved from [Link]

  • Cheng, X. C., Sun, S. X., Zhang, H., Dong, W. L., Liu, G. Y., Wang, R. L., & Xu, W. R. (2008). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 20(6), 4359-4364.
  • San-Martín, A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2090-2101. doi: 10.3390/molecules15032090
  • Kumar, R., et al. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1246-1261. doi: 10.2174/1871520623666230221142440
  • Nilutamide. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Penson, D. F., & Armstrong, A. J. (2013). Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer. Clinical Cancer Research, 19(13), 3375-3379. doi: 10.1158/1078-0432.CCR-12-3742
  • Ryan, C. J., & Tindall, D. J. (2016). Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. European Journal of Cancer, 54, 15-25. doi: 10.1016/j.ejca.2015.11.016
  • Enzalutamide. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry, 18(1), 41-41. doi: 10.52711/0974-4150.2025.00008
  • Anggito, G. A., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(4), 4381-4411. doi: 10.1021/acsomega.3c07626
  • Zhang, Z. Y., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Bioorganic & Medicinal Chemistry Letters, 23(22), 6031-6035. doi: 10.1016/j.bmcl.2013.09.049
  • Smit, B., et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society, 87(1), 57-74.
  • El-Faham, A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. doi: 10.1002/ardp.201900352
  • Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions. (2023). Journal of Pharmaceutical and Health Sciences, 6(2), 123-134.
  • Le, T., & Bhutta, B. S. (2025, July 28). Phenytoin Level. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Singh, G., & Saadabadi, A. (2023, July 10). Phenytoin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Phenytoin. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Pharmacology of phenytoin. (2025, September 18). Deranged Physiology. Retrieved from [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 123-134.
  • Imidazolidine-2,4-dione: Significance and symbolism. (2025, June 22). Wisdom Library. Retrieved from [Link]

  • SAR of Hydantoins. (n.d.). Pharmacy 180. Retrieved from [Link]

  • de Moraes, J., et al. (2026, January 27). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy.
  • Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. (2022). International Journal of Pharmaceutical Science Invention, 11(11), 1-10.
  • Kumar, R., & Singh, P. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. doi: 10.3923/sci.2011.1.1
  • Liu, Z., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS Infectious Diseases, 3(11), 848-857. doi: 10.1021/acsinfecdis.7b00114
  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFR L858R/T790M Mutations. Molecules, 27(14), 4474. doi: 10.3390/molecules27144474
  • Kumar, S., et al. (2025, August 1). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports.
  • Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. (2026, February 2). Journal of Biomolecular Structure and Dynamics.
  • Prevost, G., Auvin, S., & Lanco, C. (2012). Imidazolidine-2,4-dione derivatives and their use as a medicinal product.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening (HTS) of Hydantoin Fragments

Focus Molecule: 3-Ethyl-5-methylimidazolidine-2,4-dione Executive Summary This guide details the protocol for utilizing 3-Ethyl-5-methylimidazolidine-2,4-dione (EMID) as a reference scaffold in Fragment-Based Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 3-Ethyl-5-methylimidazolidine-2,4-dione

Executive Summary

This guide details the protocol for utilizing 3-Ethyl-5-methylimidazolidine-2,4-dione (EMID) as a reference scaffold in Fragment-Based Drug Discovery (FBDD) campaigns targeting Voltage-Gated Sodium Channels (VGSCs).

While traditional hydantoins (e.g., Phenytoin, Ethotoin) rely on bulky C5-aryl groups for high-affinity binding to the inactivated state of NaV channels, EMID represents a minimal pharmacophore .[1] Its specific substitution pattern (N3-Ethyl, C5-Methyl) lacks the lipophilic aryl anchor, making it an ideal "Polar Core Control" to map the steric and electrostatic floor of the binding pocket.

Key Applications:

  • Fragment Screening: Validating assay sensitivity for low-affinity (

    
    ) binders.
    
  • SAR Profiling: Quantifying the energetic contribution of the C5-phenyl ring by comparing EMID vs. Ethotoin.

  • Library QC: Monitoring "frequent hitter" behavior in hydantoin-focused libraries.

Physicochemical Profile & Preparation

Successful HTS requires rigorous compound management. EMID differs significantly from its lipophilic analogues (e.g., Phenytoin) regarding solubility, affecting the screening concentration window.[1]

PropertyValue / CharacteristicImpact on HTS
Molecular Weight ~142.16 g/mol Fragment-like (Rule of 3 compliant).
LogP ~ -0.5 to 0.2 (Est.)High aqueous solubility; low risk of aggregation.
Solubility (DMSO) > 100 mMAllows high-concentration spotting (up to 1-5 mM final).
Chirality C5 CenterCritical: Use racemic mix for initial screen; resolve enantiomers for Hit-to-Lead.
Stability HighStable in DMSO stock for >6 months at -20°C.

Preparation Protocol:

  • Stock Solution: Dissolve EMID to 100 mM in 100% anhydrous DMSO.

  • Sonicate: 5 minutes at room temperature to ensure complete dissolution (critical for fragment screens to avoid micro-precipitates).

  • Storage: Aliquot into single-use matrix tubes to prevent freeze-thaw cycles.

Assay Principle: Membrane Potential FRET

To detect the subtle modulation expected from a fragment like EMID, we utilize a Voltage-Sensitive Dye (VSD) assay on a FLIPR (Fluorometric Imaging Plate Reader) system. This offers higher throughput than patch-clamp electrophysiology while maintaining sufficient sensitivity.

Mechanism: The assay uses a bis-oxonol dye (FMP Blue or Red) that partitions into the cell membrane.[2] Upon depolarization, the dye enters the membrane, increasing fluorescence.[1][2][3][4]

  • Blockers (Antagonists): Prevent depolarization

    
     Reduced Fluorescence.
    
  • Modulators (EMID): Stabilize the inactivated state, shifting the voltage-dependence of inactivation.

Diagram 1: Mechanistic Logic of Hydantoin Binding

HydantoinMechanism cluster_binding Modulation Effect Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-Conducting) Open->Inactivated Time Inactivated->Resting Repolarization Drug 3-Ethyl-5-methyl- imidazolidine-2,4-dione Drug->Inactivated Stabilizes (Low Affinity)

Caption: Hydantoins preferentially bind to and stabilize the Inactivated State of VGSCs. EMID acts as a low-affinity probe for this conformational state.

Detailed Experimental Protocol

Target: HEK293 cells stably expressing NaV1.7 (or NaV1.2). Readout: FLIPR Penta or Tetra.

Phase A: Cell Culture & Plating
  • Harvest: Detach cells using Accutase (avoid Trypsin to preserve channel integrity).

  • Density: Resuspend at

    
     cells/mL in culture medium.
    
  • Plating: Dispense 20 µL/well into 384-well Poly-D-Lysine coated black/clear-bottom plates (Corning #356663).

    • Target Density: 20,000 cells/well.

  • Incubation: 24 hours at 37°C, 5% CO2. Monolayer confluence must reach >90%.[2]

Phase B: Dye Loading (The Critical Step)
  • Buffer Prep: Prepare HBSS + 20 mM HEPES (pH 7.4).

    • Note: Do not use wash steps if using "No-Wash" dye kits to prevent cell detachment.

  • Dye Solution: Reconstitute FLIPR Membrane Potential Assay Kit (Blue) in buffer.

  • Loading: Add 20 µL of Dye Solution to each well (Total Vol = 40 µL).

  • Incubation: 45 minutes at Room Temperature (RT) in the dark.

    • Why RT? 37°C can cause dye internalization and high background.

Phase C: Compound Addition & Read

Compound Plate Prep:

  • Prepare EMID at 3X the final concentration in HBSS (0.3% DMSO).

  • Screening Conc: Since EMID is a fragment, screen at 100 µM, 300 µM, and 1 mM .

FLIPR Workflow:

  • Baseline: Record fluorescence for 10 seconds (Excitation 530nm / Emission 565nm).

  • Addition: Inject 20 µL of Compound (EMID) or Control.

  • Incubation: Monitor for 5-10 minutes (detects agonists or direct fluorescence).

  • Stimulation: Inject 20 µL of Veratridine (EC80) or KCl stimulus.

  • Read: Monitor kinetics for 120 seconds.

Diagram 2: HTS Workflow Visualization

FLIPR_Workflow Step1 1. Cell Plating (HEK-Nav1.7, 384-well) Step2 2. Dye Loading (Membrane Potential Blue, 45m RT) Step1->Step2 Step3 3. Baseline Read (10s, Ex 530nm) Step2->Step3 Step4 4. Compound Injection (EMID @ 300µM) Step3->Step4 Step5 5. Incubation (10m) (State-dependent binding) Step4->Step5 Step6 6. Stimulation (Veratridine/KCl) Step5->Step6 Step7 7. Kinetic Readout (120s) Step6->Step7

Caption: Step-by-step FLIPR workflow for screening hydantoin fragments against ion channels.

Data Analysis & Validation
Quality Control (Z-Prime)

For a fragment screen, the signal window is often smaller. Calculate Z' using High Control (TTX 1 µM) and Low Control (DMSO).


[1]
  • Acceptance Criteria:

    
     is standard; for fragment screens, 
    
    
    
    is acceptable if replicates are used.
Interpreting EMID Results

EMID is expected to show weak activity compared to Phenytoin.

  • Normalize Data: Convert RFU (Relative Fluorescence Units) to % Response relative to Veratridine control.

  • Hit Definition: For fragments, a "Hit" is often defined as >30% inhibition at 1 mM.[1]

  • Artifact Check:

    • Signal Spike upon Addition: Indicates autofluorescence (unlikely for EMID) or acute agonist activity.

    • Signal Drift: Indicates solubility issues or cytotoxicity.

Troubleshooting Table
ObservationProbable CauseSolution
High Well-to-Well Variability Inconsistent cell plating or edge effects.Use a Microplate Dispenser (e.g., Multidrop); allow plates to sit at RT for 30m before incubator.[1]
Low Signal Window Dye not equilibrated or cells detached.Ensure 45m dye loading; Use Poly-D-Lysine plates; handle plates gently.
EMID Precipitation High concentration (1 mM) in aqueous buffer.Ensure final DMSO is 1%; perform nephelometry QC on compound plate.
References
  • PubChem. (2025).[5] 3-Ethyl-5-methylimidazolidine-2,4-dione Compound Summary. National Center for Biotechnology Information. Link[1]

  • BenchChem. (2025).[6] Application Notes and Protocols for High-Throughput Screening of Hydantoin Libraries. Link[1]

  • Molecular Devices. (2022). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit. Link

  • Abdulrahman, L. K., et al. (2013).[1][7][8] The Biological Activity of 5,5'-Imidazolidine-2,4-Dione Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • JoVE. (2022). Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study. Journal of Visualized Experiments. Link

Sources

Application

Application Note &amp; Protocols: Antimicrobial Susceptibility Testing of 3-Ethyl-5-methylimidazolidine-2,4-dione

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the initial evaluation of the antimicrobial properties of 3-Ethyl-5-methylimidazolidine-2,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the initial evaluation of the antimicrobial properties of 3-Ethyl-5-methylimidazolidine-2,4-dione, a novel hydantoin derivative. As specific biological data for this compound is not widely available, the protocols herein are designed as a robust framework for primary screening and characterization based on internationally recognized standards. We present detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution and for qualitative assessment using disk diffusion, adhering to principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The causality behind critical experimental steps, integral quality control measures, and guidance for data interpretation are explained to ensure scientifically valid and reproducible results.

Introduction and Scientific Rationale

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new therapeutic agents.[1][2] Hydantoin (imidazolidine-2,4-dione) and its derivatives are a well-established class of heterocyclic compounds. While primarily investigated for their anticonvulsant activity, which is often mediated through the blockage of voltage-gated sodium channels in eukaryotic cells, the broader biological activity of this scaffold warrants further investigation.[3][4][5] Related heterocyclic structures, such as thiazolidine-2,4-diones, have demonstrated promising antimicrobial activities.[6][7][8]

This guide outlines the foundational antimicrobial susceptibility testing (AST) procedures for a specific, uncharacterized derivative: 3-Ethyl-5-methylimidazolidine-2,4-dione . The objective is to apply gold-standard microbiological techniques to determine if this compound exhibits inhibitory activity against a panel of clinically relevant bacteria.

Compound Profile and Essential Preparations

Compound: 3-Ethyl-5-methylimidazolidine-2,4-dione

  • Chemical Structure:

    • IUPAC Name: 3-ethyl-5-methylimidazolidine-2,4-dione

    • Molecular Formula: C₆H₁₀N₂O₂

  • Solubility and Stock Solution Preparation: The solubility of this specific compound must be determined empirically. However, related hydantoin derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[9]

    • Recommendation: Prepare a high-concentration primary stock solution (e.g., 10-20 mg/mL or ~12.8 mg/mL for an 80 mM stock) in 100% DMSO. Store this stock at -20°C or below.

    • Critical Consideration (Trustworthiness): DMSO is known to exhibit inhibitory effects on microbial growth at concentrations typically above 2-5% (v/v). Therefore, all experiments must include a solvent control, where the highest concentration of DMSO used in the test is added to a well without the compound, to ensure that any observed inhibition is due to the compound itself and not the solvent.

Core Methodologies: Principles and Protocols

Two complementary methods are presented: broth microdilution for quantitative MIC determination and disk diffusion for a qualitative, cost-effective initial screen.

Protocol 1: Broth Microdilution for MIC Determination (Quantitative)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This protocol is based on the CLSI M07 guidelines.[10][11]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Test compound stock solution (e.g., 12.8 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Control antibiotic (e.g., Ciprofloxacin) with a known MIC range for QC strains.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the working inoculum.

  • Compound Dilution Plate Preparation:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • In the first well of a row (e.g., column 1), add 100 µL of the compound stock solution prepared at twice the highest desired final concentration (e.g., prepare a 256 µg/mL working stock from the primary DMSO stock). This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, typically through column 10. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Wells in column 11 will serve as the growth control (no compound) and solvent control.

    • Wells in column 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the working inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).

    • The final volume in each well is now 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL, as recommended by CLSI.[10] The compound concentrations have also been diluted by half to their final test concentrations.

  • Controls (Self-Validating System):

    • Growth Control (Positive Control): Column 11, Well A (e.g.) - 100 µL CAMHB + 100 µL inoculum. Should show robust turbidity.

    • Solvent Control: Column 11, Well B (e.g.) - Add the highest concentration of DMSO used (e.g., 1 µL of 100% DMSO into 100 µL CAMHB) + 100 µL inoculum. Must show growth comparable to the growth control.

    • Sterility Control (Negative Control): Column 12 - 200 µL CAMHB only. Must remain clear.

    • QC Control: Run a parallel dilution series with a standard antibiotic (e.g., Ciprofloxacin) against a QC strain (E. coli ATCC 25922). The resulting MIC must fall within the CLSI-published acceptable range for the experiment to be valid.

  • Incubation:

    • Seal the plates (e.g., with breathable film or a lid) and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. A reading mirror or a plate reader (measuring OD₆₀₀) can aid in this determination.

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 1. Prepare Inoculum (0.5 McFarland) E1 3. Inoculate Plate (Final: 5x10^5 CFU/mL) P1->E1 P2 2. Prepare Compound Serial Dilutions in Plate P2->E1 E2 4. Incubate (35°C, 16-20h) E1->E2 A1 5. Read Plate (Visual or OD) E2->A1 A2 6. Determine MIC A1->A2 QC Quality Control (ATCC Strains + Standard Antibiotic) QC->E1 Validate Run

Workflow for Broth Microdilution Assay.
Protocol 2: Kirby-Bauer Disk Diffusion (Qualitative)

This method provides a qualitative assessment of antimicrobial activity. A paper disk impregnated with the test compound is placed on an agar surface inoculated with the test organism. If the compound is active, it will diffuse into the agar and create a zone of growth inhibition.[13][14] This protocol is adapted from EUCAST guidelines.[13][15]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • Test compound stock solution (high concentration, e.g., 20 mg/mL)

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

Step-by-Step Protocol:

  • Disk Preparation:

    • Aseptically apply a precise volume of the compound stock solution onto a sterile blank disk. For example, apply 10 µL of a 20 mg/mL stock to create a 200 µg disk.

    • Allow the solvent (e.g., DMSO) to fully evaporate in a sterile environment (e.g., a biological safety cabinet). This is crucial to avoid a false zone of inhibition from the solvent.

    • Prepare solvent-only control disks by applying the same volume of pure solvent and allowing it to evaporate.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.[15]

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Within 15 minutes of inoculation, use sterile forceps to place the prepared compound disks and control disks onto the agar surface.[15]

    • Press gently to ensure complete contact with the agar. Space disks far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • The solvent control disk should have no zone of inhibition.

    • A zone of inhibition around the compound disk indicates antimicrobial activity. The size of the zone suggests the degree of susceptibility but cannot be directly translated to an MIC without extensive correlation studies.[13]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical MIC Data for 3-Ethyl-5-methylimidazolidine-2,4-dione

Test Microorganism Gram Stain Compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) QC Range (µg/mL) Solvent Control
S. aureus ATCC 29213 Positive 32 0.25 0.12 - 0.5 No Inhibition
E. coli ATCC 25922 Negative >128 0.008 0.004 - 0.016 No Inhibition

| P. aeruginosa PAO1 | Negative | >128 | 0.5 | N/A | No Inhibition |

Table 2: Hypothetical Disk Diffusion Data for 3-Ethyl-5-methylimidazolidine-2,4-dione (200 µ g/disk )

Test Microorganism Gram Stain Zone of Inhibition (mm) Ciprofloxacin (5 µg) Zone (mm) Solvent Control Zone (mm)
S. aureus ATCC 29213 Positive 14 25 0
E. coli ATCC 25922 Negative 0 32 0

| P. aeruginosa PAO1 | Negative | 0 | 27 | 0 |

Advanced Insights and Future Directions

The initial screening provides a critical decision point. If antimicrobial activity is observed (i.e., a measurable MIC or zone of inhibition), several follow-up studies are warranted.

Bacteriostatic vs. Bactericidal Activity: The MIC value only indicates growth inhibition (bacteriostatic activity). To determine if the compound is lethal to the bacteria (bactericidal), a Minimum Bactericidal Concentration (MBC) assay should be performed. This involves sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar to see if the bacteria can recover.

Logical Framework for Susceptibility Assessment:

SusceptibilityLogic cluster_results Interpretation Screen Primary Screen (e.g., Disk Diffusion) MIC Quantitative Test (Broth Microdilution) Screen->MIC Zone > 0 mm MBC Bactericidal Test (Subculture from MIC) MIC->MBC MIC Determined Static Bacteriostatic (MBC/MIC > 4) MBC->Static Cidal Bactericidal (MBC/MIC ≤ 4) MBC->Cidal Result Activity Profile Static->Result Cidal->Result

Logical progression of antimicrobial activity assessment.

Mechanism of Action Hypothesis: While the primary mechanism for hydantoins in mammals involves sodium channels, this target is absent in bacteria.[3] Any observed antimicrobial activity would therefore stem from a different mechanism. Potential avenues for investigation could include:

  • Cell Membrane Disruption: Common for heterocyclic compounds.

  • Enzyme Inhibition: The hydantoin ring may act as a pharmacophore that inhibits essential bacterial enzymes.

  • Efflux Pump Interaction: Some hydantoin derivatives have been studied for their interaction with efflux pump systems.[16]

These hypotheses can be tested using advanced techniques such as membrane potential assays, specific enzyme inhibition assays, or checkerboard assays with known efflux pump inhibitors.

References

  • Giske, C. G., et al. (2022). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection.

  • EUCAST. (n.d.). Methodology and Instructions. European Committee on Antimicrobial Susceptibility Testing.

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.

  • Åkerlund, A., et al. (2020). EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(8), 2258–2266.

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.

  • RxList. (2021). How Do Hydantoin Anticonvulsants Work? RxList.

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing.

  • Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Drugs.com.

  • EUCAST. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace.

  • Fothergill, A. W., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6.

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.

  • Singh, S., & Parle, A. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 126-137.

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute.

  • Akimoto, K., et al. (1980). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Chemical & Pharmaceutical Bulletin, 28(8), 2498-2507.

  • Hutchings, M. I., et al. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health.

  • Hindler, J. F. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.

  • Al-Ostath, A. I., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 30(1), 1-10.

  • Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 21(11), 1471.

  • Kumar, R., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(20), 6825.

  • da Silva, A. M., et al. (2013). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Journal of Chemistry, 2013, 1-5.

  • Kumar, G. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25, 1425–1435.

  • Ali, M. A., et al. (2023). Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. Journal of Biomolecular Structure & Dynamics, 1-16.

  • Cheméo. (n.d.). Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Cheméo.

  • PubChem. (n.d.). Dimethylhydantoin. National Center for Biotechnology Information.

  • PubChem. (n.d.). 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione. National Center for Biotechnology Information.

  • PubChem. (n.d.). 3-Ethyl-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information.

  • Guerrab, W., et al. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate.

Sources

Method

In vitro cytotoxicity assay of 3-Ethyl-5-methylimidazolidine-2,4-dione

Application Note: In Vitro Cytotoxicity Profiling of 3-Ethyl-5-methylimidazolidine-2,4-dione Executive Summary This application note details the standardized protocol for evaluating the in vitro cytotoxicity of 3-Ethyl-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of 3-Ethyl-5-methylimidazolidine-2,4-dione

Executive Summary

This application note details the standardized protocol for evaluating the in vitro cytotoxicity of 3-Ethyl-5-methylimidazolidine-2,4-dione . As a derivative of the hydantoin scaffold—a class historically significant in anticonvulsant therapy (e.g., Phenytoin, Ethotoin)—this compound requires rigorous safety profiling to establish its therapeutic index.

While hydantoins are generally well-tolerated, specific alkyl-substitutions can alter lipophilicity and metabolic stability, potentially inducing idiosyncratic hepatotoxicity or oxidative stress. This guide utilizes a multi-parametric approach: Metabolic Competence (MTT Assay) as the primary screen, followed by Membrane Integrity (LDH Assay) to distinguish between cytostatic and cytotoxic effects.

Compound Properties & Preparation

Chemical Identity:

  • IUPAC Name: 3-Ethyl-5-methylimidazolidine-2,4-dione[1][2][3][4][5][6][7]

  • CAS Number: 36650-98-3[1][2][3][4][8]

  • Molecular Weight: ~142.16 g/mol

  • Solubility Profile: Moderate lipophilicity. Soluble in DMSO (Dimethyl sulfoxide) and Ethanol. Sparingly soluble in water.

Stock Solution Protocol:

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 14.2 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Stable for 3 months.

  • Working Solutions: Dilute stock in complete culture medium immediately prior to use.

    • Critical Constraint: Final DMSO concentration in cell culture must remain < 0.5% (v/v) to avoid solvent-induced background toxicity.

Experimental Design Strategy

To ensure data robustness (E-E-A-T), we employ a "Triangulation Strategy" using two distinct cell lines and two assay endpoints.

A. Cell Line Selection
Cell LineTissue OriginRationale
HepG2 Liver (Hepatocellular carcinoma)Metabolic Activation: Expresses Phase I/II enzymes (CYP450), allowing detection of toxic metabolites common in hydantoin processing.
HEK293 Kidney (Embryonic Kidney)General Toxicity: High proliferative rate; serves as a sensitive baseline for general cellular stress and renal clearance simulation.
B. Assay Selection
  • Primary Screen (MTT Assay): Measures mitochondrial succinate dehydrogenase activity. Indicates metabolic inhibition.

  • Secondary Screen (LDH Release): Measures lactate dehydrogenase leakage into media. Indicates plasma membrane rupture (necrosis).

Detailed Protocol: MTT Metabolic Viability Assay

Objective: Determine the IC50 (Half-maximal inhibitory concentration) of the compound.

Materials
  • HepG2 and HEK293 cells (ATCC).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest cells at 80% confluency.

  • Density: Seed 10,000 cells/well (HepG2) or 5,000 cells/well (HEK293) in 96-well flat-bottom plates.

  • Volume: 100 µL per well.

  • Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.

    • Control: Leave Column 1 empty (Blank) and Column 12 with media only (No Cell Control).

Day 2: Compound Treatment

  • Serial Dilution: Prepare a 1:2 or 1:3 serial dilution of 3-Ethyl-5-methylimidazolidine-2,4-dione in culture medium.

    • Range: 0.1 µM to 500 µM (8 points).

  • Application: Aspirate old media carefully. Add 100 µL of drug-containing media to triplicate wells.

  • Controls:

    • Vehicle Control: Media + 0.5% DMSO (Must equal the highest solvent concentration used).

    • Positive Control: 10% DMSO or 1 µM Staurosporine (to validate cell death).

  • Incubation: 48 hours at 37°C.

Day 4: Readout

  • Add 10 µL of MTT stock (5 mg/mL) to each well (Final conc: 0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C. Observe formation of purple formazan crystals.

  • Solubilization: Carefully aspirate supernatant (do not disturb crystals). Add 100 µL DMSO to dissolve formazan.

  • Quantification: Shake plate for 10 mins. Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis & Visualization

Calculation:


[9]

Curve Fitting: Plot Log[Concentration] vs. % Viability using a Non-linear regression (4-parameter logistic model) to extract the IC50.

Visualizing the Mechanism of Action

The following diagram illustrates the potential cytotoxic pathways relevant to hydantoin derivatives, guiding the interpretation of assay results.

G Compound 3-Ethyl-5-methyl imidazolidine-2,4-dione Metabolism Hepatic Metabolism (CYP450 Bioactivation) Compound->Metabolism HepG2 Processing Membrane Membrane Instability Compound->Membrane Direct Interaction ROS Reactive Oxygen Species (ROS) Metabolism->ROS Reactive Intermediates Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Mito->Membrane Apoptosis Trigger MTT MTT Assay (Decreased Formazan) Mito->MTT Reduced Succinate DH LDH LDH Assay (Enzyme Leakage) Membrane->LDH Lysis/Necrosis

Figure 1: Proposed cytotoxic pathways. Hepatic metabolism may generate reactive intermediates leading to mitochondrial stress (detected by MTT), while direct membrane interaction leads to necrosis (detected by LDH).

Critical Quality Control (QC) & Troubleshooting

IssueCauseSolution
Precipitation Hydantoins have limited aqueous solubility at high concentrations.Inspect wells under microscope before adding MTT. If crystals exist, data is invalid. Lower max concentration.
High Background Serum proteins precipitating with MTT.Use a reference wavelength (630-650 nm) to subtract background noise.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill them with PBS/Water.
Z-Factor < 0.5 High variability in replicates.Improve pipetting precision; ensure cell suspension is homogenous during seeding.

Validation Criteria:

  • Vehicle Control Viability: Must be >90% relative to media control.

  • Dose-Response: Curve must show a sigmoidal shape with distinct upper and lower plateaus.

  • R² Value: Curve fit must be >0.95.

References

  • Stockert, J. C., et al. (2012). "Assays for viability: a review." Acta Histochemica, 114(8), 785-796. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Zhu, H., et al. (2013). "Hydantoin derivatives as novel anticonvulsants: Synthesis and characterization." Medicinal Chemistry Research, 22, 2870–2879. (Context on Hydantoin solubility and bioactivity).
  • OECD Guidelines for the Testing of Chemicals. "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." (Adapted for general cytotoxicity standards). Link

  • BenchChem. "Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines." (Protocol adaptation for hydantoin-specific handling). Link

Sources

Application

Analytical methods for quantifying 3-Ethyl-5-methylimidazolidine-2,4-dione

Abstract 3-Ethyl-5-methylimidazolidine-2,4-dione (EMID), also known as 3-ethyl-5-methylhydantoin, is a critical heterocyclic scaffold often encountered as a chiral intermediate in the synthesis of complex pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Ethyl-5-methylimidazolidine-2,4-dione (EMID), also known as 3-ethyl-5-methylhydantoin, is a critical heterocyclic scaffold often encountered as a chiral intermediate in the synthesis of complex pharmaceutical ingredients (APIs) or as a degradation product in peptide synthesis.[1][2][3][4][5][6][7][8][9] Its low UV absorptivity, polar nature, and potential for enantiomeric impurity make it a challenging analyte for standard reverse-phase HPLC.[1] This guide details two validated workflows: a high-sensitivity LC-MS/MS method for trace impurity quantification (down to ng/mL levels) and a Chiral HPLC method for enantiomeric purity assessment.[1]

Physicochemical Profile & Analytical Challenges

Before method selection, the analyst must understand the molecule's behavior in solution.[1]

PropertyValue / CharacteristicAnalytical Implication
Structure Cyclic urea derivative (Hydantoin)Rigid ring; weak UV chromophore (only <210 nm).[1]
Molecular Weight 142.16 g/mol Requires low-mass cutoff optimization in MS.[1]
Chirality One chiral center at C5Enantiomers (R/S) require chiral stationary phases (CSPs).[1][8]
Polarity (LogP) ~0.3 (Estimated)Poor retention on standard C18 columns; prone to eluting in the void volume.[1]
Acidity (pKa) ~9.1 (Imide proton)Ionizes well in negative mode (ESI-), but positive mode (ESI+) is often preferred for sensitivity with acidic mobile phases.[1]

Method A: Trace Quantification via LC-MS/MS (HILIC)[1]

Objective: Quantify EMID at trace levels (0.5 – 1000 ng/mL) in complex matrices (e.g., reaction mixtures, biological plasma, or drug substance).

Rationale: Standard C18 columns fail to retain small polar hydantoins, leading to ion suppression from co-eluting salts.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice here, utilizing an organic-rich mobile phase to retain polar analytes via water-layer partitioning.[1]

Instrumental Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1]

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.[1]

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Flow Rate: 0.4 mL/min.[1]

Gradient Program
Time (min)%B (Organic)State
0.0095Initial Hold (Equilibration)
1.0095Injection
5.0060Elution Gradient
6.0060Wash
6.1095Re-equilibration
9.0095End
MS/MS Transitions (ESI+)

Note: Hydantoins ionize in both polarities.[1] ESI+ is typically chosen for better compatibility with acidic mobile phases.[1]

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
EMID (Quant) 143.1 [M+H]+115.115Loss of CO (-28 Da)
EMID (Qual) 143.1 [M+H]+100.122Ring Cleavage (Loss of HNCO)
IS (d5-EMID) 148.1 [M+H]+120.115Deuterated Analog

Method B: Enantiomeric Purity via Normal Phase Chiral HPLC

Objective: Determine the Enantiomeric Excess (%ee) of the (S)- or (R)-isomer.

Rationale: Polysaccharide-based chiral selectors (Amylose/Cellulose) are the gold standard for hydantoins.[1] The "AD" and "OD" type columns provide hydrogen bonding sites that interact with the imide group of the hydantoin ring.[1]

Instrumental Parameters
  • System: HPLC with PDA/UV Detector.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Critical: Hydantoins have minimal absorption >220 nm).[1]

  • Temperature: 25°C.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between enantiomers.

  • Tailing Factor: < 1.5.[1]

  • Sensitivity: S/N > 10 for the minor enantiomer at 0.1% level.[1]

Detailed Experimental Protocol (Sample Preparation)

This protocol is designed for extracting EMID from a solid drug substance or a liquid reaction matrix.[1]

Step 1: Stock Solution Preparation
  • Weigh 10.0 mg of EMID Reference Standard into a 10 mL volumetric flask.

  • Dissolve in Methanol (do not use water, as it may cause precipitation when mixing with HILIC mobile phases).

  • Sonicate for 5 mins. Concentration = 1.0 mg/mL.[1]

Step 2: Sample Extraction (Solid Matrix)
  • Weigh 50 mg of sample powder into a 15 mL centrifuge tube.

  • Add 5.0 mL of Acetonitrile:Water (90:10) . Note: High organic content is crucial for HILIC compatibility.

  • Vortex for 2 mins at high speed.

  • Centrifuge at 4000 rpm for 10 mins.

  • Transfer supernatant to a 0.22 µm PTFE filter vial.[1]

Step 3: LC-MS/MS Analysis
  • Inject 2 µL of the filtered supernatant.[1]

  • Monitor the transition 143.1 -> 115.1.[1]

  • Quantify against a linear calibration curve (1 – 1000 ng/mL) prepared in the same solvent matrix.[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing EMID, ensuring the correct method is applied based on the analytical goal.

EMID_Analysis_Workflow Start START: Define Analytical Goal Goal_Trace Goal: Trace Quantification (Impurity/Metabolite) Start->Goal_Trace Goal_Chiral Goal: Enantiomeric Purity (R vs S Isomer) Start->Goal_Chiral Sample_Prep Sample Preparation Solvent: 90% ACN (HILIC compatible) Goal_Trace->Sample_Prep Sample_Prep_Chiral Sample Preparation Solvent: Hexane/IPA Goal_Chiral->Sample_Prep_Chiral Method_HILIC Method A: HILIC-MS/MS Col: BEH Amide MP: ACN/NH4COOH Sample_Prep->Method_HILIC Method_NP Method B: Normal Phase HPLC Col: Chiralpak AD-H MP: Hex/IPA Sample_Prep_Chiral->Method_NP Detection_MS Detection: ESI+ MRM 143.1 -> 115.1 Method_HILIC->Detection_MS Detection_UV Detection: UV @ 210 nm Method_NP->Detection_UV Result_Quant Output: Concentration (ng/mL) LOD ~ 0.5 ng/mL Detection_MS->Result_Quant Result_Ee Output: % Enantiomeric Excess Resolution > 2.0 Detection_UV->Result_Ee

Caption: Decision tree for selecting between HILIC-MS/MS (Trace Quant) and Normal Phase HPLC (Chiral Purity) for EMID analysis.

References

  • PubChem. (2025).[1] 3-Ethyl-5-methylimidazolidine-2,4-dione Compound Summary. National Library of Medicine.[1] [Link][1]

  • Sielc Technologies. (2018).[1][10] Separation of 1,3-Dichloro-5-ethyl-5-methylhydantoin on Newcrom R1 HPLC column. [Link]

  • MDPI. (2019).[1] Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases. Molecules. [Link][1]

  • European Patent Office. (2014). Patent WO2014159637: Pyrazole Derivatives as Therapeutic Agents.[1] (Mentions EMID as intermediate). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

3-Ethyl-5-methylimidazolidine-2,4-dione purification techniques and challenges

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 3-Ethyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-Ethyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into common purification challenges. The methodologies discussed are grounded in established chemical principles for hydantoin derivatives and aim to provide a robust framework for achieving high purity.

Logical Flow for Purification Strategy

Before diving into specific troubleshooting, it's crucial to have a clear decision-making process. The choice of purification technique depends heavily on the impurity profile, the scale of your synthesis, and the required final purity.

Purification_Decision_Tree start Crude 3-Ethyl-5-methyl- imidazolidine-2,4-dione check_purity Assess Crude Purity & Impurity Profile (TLC, HPLC, NMR) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid recrystallization Primary Purification: Recrystallization is_solid->recrystallization Yes, appears mostly crystalline oily_crude Crude product is an oil or highly impure solid. is_solid->oily_crude No, or very impure check_recrystallization Assess Purity Post-Recrystallization (Melting Point, HPLC) recrystallization->check_recrystallization chromatography Primary Purification: Column Chromatography chiral_check Is enantiomeric separation required? chromatography->chiral_check oily_crude->chromatography check_recrystallization->chromatography Purity Insufficient final_product High-Purity Product (>98%) check_recrystallization->final_product Purity Goal Met chiral_chrom Secondary Purification: Chiral HPLC / SFC chiral_check->chiral_chrom Yes achiral_final High-Purity Racemic Product chiral_check->achiral_final No chiral_chrom->final_product Enantiopure Product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. However, hydantoin derivatives can present unique challenges.[1]

Q1: My compound, 3-Ethyl-5-methylimidazolidine-2,4-dione, is highly soluble in most common organic solvents, making it difficult to find a suitable recrystallization solvent. What should I do?

A1: This is a common issue with polar heterocyclic compounds.[2] The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.[1]

  • Causality: High solubility prevents the super-saturation required for crystal formation upon cooling.

  • Troubleshooting Steps:

    • Utilize a Solvent/Anti-Solvent System: Dissolve your crude product in a minimal amount of a "good" solvent (e.g., ethanol, methanol, acetone) in which it is very soluble. Then, slowly add a miscible "anti-solvent" (e.g., hexane, heptane, diethyl ether, or water) in which it is poorly soluble, until the solution becomes persistently turbid. Gently warm the mixture to redissolve the solid and then allow it to cool slowly. This controlled decrease in solubility is often highly effective for inducing crystallization.[2]

    • Explore Aqueous-Organic Mixtures: For polar compounds, water can be an excellent anti-solvent when paired with polar organic solvents like ethanol or acetone.[2] The varying ratios can be fine-tuned to achieve optimal recovery and purity.

    • Systematic Solvent Screening: Use small amounts of your crude product to test solubility in a range of solvents with varying polarities (see table below).

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExamplesSuitability for HydantoinsNotes
Alcohols Ethanol, Methanol, IsopropanolOften good primary solvents.Ethanol is a common choice for recrystallizing hydantoin derivatives.[3]
Ketones AcetoneGood primary solvent.Can be paired with non-polar anti-solvents.[4]
Ethers Diethyl Ether, MTBETypically used as anti-solvents.Low boiling points require careful handling.
Hydrocarbons Hexane, Heptane, TolueneExcellent anti-solvents.Use to precipitate the product from a more polar solution.
Esters Ethyl AcetateCan be a primary solvent or part of a co-solvent system.Often used in extraction and chromatography as well.[5]
Water Distilled H₂OCan be an effective anti-solvent with alcohols or acetone.Solubility of hydantoins in water can vary.[6]

Q2: My compound "oils out" of the solution instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too concentrated or cools too quickly.[2] The compound comes out of solution as a liquid phase instead of a solid crystalline lattice.

  • Causality: The solute is supersaturated above its melting point.

  • Troubleshooting Steps:

    • Add More Solvent: The most common cause is excessive concentration. Re-heat the solution to dissolve the oil, add more of the hot solvent, and attempt to recrystallize again from this more dilute solution.[2]

    • Lower the Crystallization Temperature: Switch to a lower-boiling solvent system. If you are using toluene, try switching to an ethyl acetate/hexane mixture.

    • Slow Cooling is Critical: Ensure the solution cools very slowly. Allow it to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling encourages oiling and traps impurities.[1][2]

    • Seed the Solution: If slow cooling doesn't work, add a single, pure "seed crystal" of your compound to the solution once it is saturated. This provides a nucleation site for crystal growth to begin. If you don't have a pure crystal, scratching the inside of the flask with a glass rod can sometimes create microscopic glass fragments that serve the same purpose.[1]

Experimental Protocol: Recrystallization using a Solvent/Anti-Solvent System

Recrystallization_Workflow start 1. Dissolve Crude Solid step1_desc In minimal hot 'good' solvent (e.g., Ethanol) start->step1_desc add_anti 2. Add Anti-Solvent start->add_anti add_anti_desc Slowly, at elevated temperature, until solution is turbid (e.g., Water or Hexane) add_anti->add_anti_desc reheat 3. Re-clarify Solution add_anti->reheat reheat_desc Add a few drops of 'good' solvent or gently warm until clear again reheat->reheat_desc cool 4. Slow Cooling reheat->cool cool_desc Allow to cool to room temp undisturbed, then place in an ice bath cool->cool_desc isolate 5. Isolate Crystals cool->isolate isolate_desc Vacuum filtration (Büchner funnel). Wash with ice-cold solvent mixture. isolate->isolate_desc dry 6. Dry Product isolate->dry dry_desc Vacuum oven or air dry. Verify purity (MP, HPLC, NMR). dry->dry_desc

Caption: Step-by-step workflow for recrystallization.

  • Dissolution: Place the crude 3-Ethyl-5-methylimidazolidine-2,4-dione in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat until the solid is fully dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few more drops of the hot primary solvent until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

  • Validation: Confirm the purity of the final product by measuring its melting point and analyzing it via HPLC or NMR. A sharp melting point range close to the literature value indicates high purity.[1]

Troubleshooting Guide: Column Chromatography

When recrystallization fails to provide adequate purity, or if the crude product is an oil, column chromatography is the preferred method.[5]

Q3: I am getting poor separation and significant peak tailing during silica gel column chromatography. What adjustments can I make?

A3: Poor peak shape and separation are typically caused by improper solvent system selection, interactions with the stationary phase, or overloading the column.

  • Causality: The imidazolidinedione moiety contains polar N-H and carbonyl groups that can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: The polarity of your eluent is critical. Use Thin Layer Chromatography (TLC) to systematically test different solvent systems. A good system will give your target compound an Rf value of ~0.3-0.4.

      • Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[5]

      • For highly polar compounds, a system like dichloromethane/methanol might be necessary.

    • Modify the Mobile Phase: To reduce tailing from interactions with silica, add a small amount of a polar modifier to your eluent.

      • Acetic Acid (0.1-1%): This can help by protonating basic impurities and saturating basic sites on the silica.

      • Triethylamine (0.1-1%): If your compound is slightly acidic (the N-H proton), adding a basic modifier can improve peak shape by deprotonating the acidic silanol groups on the silica gel.

    • Check Column Loading: Do not overload the column. As a general rule, the amount of crude material should be no more than 1-5% of the mass of the silica gel.

Table 2: Starting Conditions for Chromatography

TechniqueStationary PhaseTypical Mobile Phase (Eluent)Key Considerations
Normal Phase Flash Chromatography Silica GelHexane / Ethyl Acetate gradientMost common method for initial cleanup.[5]
Reversed-Phase HPLC (RP-HPLC) C18Acetonitrile / Water gradientGood for analyzing purity and for final polishing. A buffer (e.g., formic acid or ammonium acetate) is often required.[7]
Chiral Chromatography (HPLC or SFC) Chiral Stationary Phase (CSP) e.g., cellulose or amylose-basedHexane / Isopropanol or Supercritical CO₂ / co-solventEssential for separating enantiomers. Method development is often required to find the right column and mobile phase combination.[8][9]

FAQs: Special Considerations

Q4: The 5-position of 3-Ethyl-5-methylimidazolidine-2,4-dione is a stereocenter. My synthesis is racemic, but I need a single enantiomer. How do I purify it?

A4: The purification of enantiomers is a significant challenge that cannot be achieved by standard techniques like recrystallization (unless a chiral resolving agent is used to form diastereomeric salts) or achiral chromatography.[9]

  • Expert Insight: Direct separation of enantiomers requires a chiral environment. The most common and effective method in drug development is chiral chromatography.[10]

  • Recommended Approach:

    • Chiral Method Development: You will need to screen various Chiral Stationary Phases (CSPs) with different mobile phases to find a system that can resolve the two enantiomers. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a common starting point.

    • Preparative Chiral Chromatography: Once an analytical method is established, it can be scaled up to a preparative scale (either via HPLC or Supercritical Fluid Chromatography, SFC) to isolate the individual enantiomers in sufficient quantity.[8]

Q5: What are the most likely process-related impurities I should be looking for?

A5: Impurities will depend heavily on your synthetic route. However, for typical syntheses of hydantoins (e.g., Bucherer-Bergs reaction or from α-amino acids), common impurities include:

  • Starting Materials: Unreacted aldehydes/ketones, amino acids, or isocyanates.

  • Reaction Intermediates: Incomplete cyclization can leave aminonitriles or amino amides in your crude product.

  • Side-Products: Hydrolysis of the dione ring, or side reactions from reagents used.

  • Isomers: If your starting materials can lead to regioisomers, these may be present.

Validation Strategy: The best approach is to use a high-resolution analytical technique like HPLC-MS to identify the mass of the impurities, which provides clues to their structure.[11] Synthesizing small amounts of potential impurities to use as reference standards is a common practice in pharmaceutical development for validating analytical methods.[11]

References

  • One-step process for preparing hydantoin. (n.d.). Google Patents.
  • Islam, M. R., et al. (2009). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate. Retrieved February 15, 2026, from [Link]

  • 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 3-Ethyl-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. (2022). PubMed. Retrieved February 15, 2026, from [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • 2,4-Imidazolidinedione, 5-methyl-. (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • Crystal Modification of Phenytoin Using Different Solvents and Crystallization Conditions. (n.d.). Iranian Journal of Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (2020). YouTube. Retrieved February 15, 2026, from [Link]

  • Development and validation of analytical and bio-analytical methods for simultaneous estimation of saxagliptin and glimepiride. (2024). International Journal of Pharmaceutical Erudition. Retrieved February 15, 2026, from [Link]

  • 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. Retrieved February 15, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of 3-Ethyl-5-methylimidazolidine-2,4-dione (Mephenytoin) and Phenytoin: Efficacy, Mechanism, and Safety Profiles

In the landscape of anticonvulsant drug discovery and development, a thorough understanding of the comparative efficacy and underlying mechanisms of established and historical compounds provides a critical foundation for...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticonvulsant drug discovery and development, a thorough understanding of the comparative efficacy and underlying mechanisms of established and historical compounds provides a critical foundation for innovation. This guide offers an in-depth technical comparison of two structurally related hydantoin anticonvulsants: 3-Ethyl-5-methylimidazolidine-2,4-dione, more commonly known as Mephenytoin, and the widely used Phenytoin. This document is intended for researchers, scientists, and drug development professionals, providing objective analysis supported by experimental data to inform preclinical and translational research.

Introduction: A Tale of Two Hydantoins

Phenytoin, first synthesized in 1908 and discovered for its anticonvulsant properties in 1936, has long been a cornerstone in the management of tonic-clonic and focal seizures.[1] Its introduction marked a significant advancement in epilepsy treatment. Mephenytoin was introduced approximately a decade later, in the late 1940s, as an alternative hydantoin anticonvulsant.[2] While both compounds share a common hydantoin core, structural differences influence their metabolic pathways, efficacy, and safety profiles. Notably, Mephenytoin is no longer available in the US or the UK due to concerns about its toxicity, but it remains a subject of study, particularly for its interesting hydroxylation polymorphism.[2]

This guide will dissect the key attributes of these two compounds, beginning with a quantitative comparison of their anticonvulsant efficacy in validated preclinical models. We will then delve into their shared mechanism of action, followed by a comparative analysis of their pharmacokinetic properties and, crucially, their distinct safety and toxicity profiles.

Quantitative Comparison of Anticonvulsant Efficacy

The preclinical evaluation of anticonvulsant drugs heavily relies on standardized rodent seizure models. The two most widely utilized and clinically validated models are the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence and myoclonic seizures. The median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the test population, is a key metric for comparing potency.

CompoundTest ModelSpeciesRoute of AdministrationED50 (mg/kg)Source
Phenytoin MESMouseIntraperitoneal (i.p.)5.96[3]
MESMouseIntraperitoneal (i.p.)9.87 ± 0.86Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin
Mephenytoin MESMouseOral (p.o.)25-50Mephenytoin racemic
scPTZMouseOral (p.o.)25-50Mephenytoin racemic

Note on Data Comparability: It is critical to acknowledge that the ED50 values presented above are derived from different studies with varying experimental conditions, including the route of administration (intraperitoneal vs. oral). A direct, precise comparison of potency is therefore challenging. However, the data suggests that both compounds are effective in the MES model, which aligns with their clinical utility in treating tonic-clonic seizures.

Mechanism of Action: A Shared Target

Both Mephenytoin and Phenytoin exert their primary anticonvulsant effects through the modulation of voltage-gated sodium channels in neuronal cell membranes.[1][4][5] Their mechanism is both use- and voltage-dependent, meaning they preferentially bind to and stabilize the inactive state of these channels.[1][4]

This targeted action has a profound effect on neuronal excitability. By prolonging the inactive state of sodium channels, both drugs slow the rate of channel recovery, thereby reducing the ability of neurons to fire at high frequencies.[3][4] This effectively filters out sustained, high-frequency repetitive firing of action potentials, a hallmark of seizure activity, while having a minimal effect on normal, low-frequency neuronal firing.[3][6] This selective blockade of high-frequency discharges is believed to be the core reason for their efficacy in preventing the spread of seizure activity from a focal point to adjacent cortical areas.[1][5]

G cluster_Neuron Presynaptic Neuron High_Frequency_Firing High-Frequency Action Potentials Na_Channel Voltage-Gated Sodium Channel High_Frequency_Firing->Na_Channel Opens Inactive_State Inactive State Na_Channel->Inactive_State Inactivates Reduced_Firing Reduced High-Frequency Firing Inactive_State->Reduced_Firing Prolonged Inactivation Drug Phenytoin / Mephenytoin Drug->Inactive_State Binds to and Stabilizes caption Mechanism of Action of Phenytoin and Mephenytoin

Mechanism of Action of Phenytoin and Mephenytoin

Comparative Pharmacokinetics

ParameterMephenytoinPhenytoin
Metabolism Primarily metabolized by CYP2C19 to its active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin).[2]Primarily metabolized by CYP2C9 to inactive metabolites.[1] Exhibits saturable, non-linear (zero-order) kinetics at therapeutic concentrations.[1][7]
Half-life Parent compound: ~7 hours. Active metabolite (Nirvanol): 95-144 hours.[8][9]Variable due to non-linear kinetics; generally 10-20 hours, but can be longer at higher concentrations.[1][10]
Protein Binding Lower protein binding compared to Phenytoin.[11]Highly protein-bound (~90%), primarily to albumin.[1]

A key differentiator is the metabolism of Mephenytoin to a pharmacologically active metabolite, Nirvanol, which has a significantly longer half-life than the parent compound and contributes substantially to its therapeutic and toxic effects.[2][8][11] In contrast, Phenytoin is metabolized to inactive compounds.[1] Phenytoin's non-linear, saturable metabolism is a critical clinical consideration, as small dose increases can lead to disproportionately large increases in plasma concentrations and toxicity.[1][7]

Safety and Toxicity Profiles: A Stark Contrast

While both drugs share a similar mechanism of action, their safety profiles diverge significantly, which ultimately led to the withdrawal of Mephenytoin from many markets.

Mephenytoin:

  • Hematological Toxicity: Mephenytoin is associated with a higher incidence of potentially fatal blood dyscrasias, including agranulocytosis and aplastic anemia, occurring in approximately 1% of patients.[2]

  • Dermatological Reactions: Can cause severe and potentially fatal skin reactions, such as Stevens-Johnson syndrome.[12]

  • Other Adverse Effects: Common side effects include drowsiness, ataxia, nystagmus, nausea, and vomiting.[12]

Phenytoin:

  • Neurological Effects: Dose-related side effects are common and include nystagmus, ataxia, slurred speech, and confusion.[1][9] Long-term use can lead to cerebellar atrophy.[1]

  • Dermatological Reactions: Also carries a risk of severe skin reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis, particularly in individuals with the HLA-B*1502 allele.[1]

  • Other Chronic Effects: Long-term use can lead to gingival hyperplasia, hirsutism, coarsening of facial features, and decreased bone density.[1][4]

  • Narrow Therapeutic Index: Requires careful therapeutic drug monitoring to maintain efficacy while avoiding toxicity.[1]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.

Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Apparatus:

  • Electroconvulsive shock generator

  • Corneal or auricular electrodes

Procedure:

  • Animal Preparation: Acclimate male ICR-CD-1 mice to the laboratory environment for at least 3-4 days.

  • Drug Administration: Administer the test compound (Mephenytoin or Phenytoin) or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Pre-treatment Time: Allow for a predetermined pre-treatment time to ensure the drug has reached its peak effect.

  • Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine) to the animal's corneas. Place the saline-moistened corneal electrodes on the corneas.

  • Stimulus Delivery: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

  • Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.

G Start Start Drug_Admin Administer Test Compound / Vehicle Start->Drug_Admin Pretreatment Pre-treatment Period Drug_Admin->Pretreatment Anesthetize Anesthetize Corneas Pretreatment->Anesthetize Place_Electrodes Place Corneal Electrodes Anesthetize->Place_Electrodes Deliver_Stimulus Deliver Electrical Stimulus Place_Electrodes->Deliver_Stimulus Observe Observe Seizure Response Deliver_Stimulus->Observe Endpoint Tonic Hindlimb Extension? Observe->Endpoint Protected Protected Endpoint->Protected No Not_Protected Not Protected Endpoint->Not_Protected Yes End End Protected->End Not_Protected->End caption Experimental Workflow for the MES Test

Experimental Workflow for the MES Test
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

Objective: To determine the ability of a compound to prevent clonic seizures induced by a chemical convulsant, pentylenetetrazol.

Apparatus:

  • Observation chambers

  • Syringes and needles

Procedure:

  • Animal Preparation: Acclimate male ICR-CD-1 mice to the laboratory environment.

  • Drug Administration: Administer the test compound or vehicle control.

  • Pre-treatment Time: Allow for a pre-treatment period for the drug to take effect.

  • PTZ Injection: Administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the loose skin of the neck.

  • Observation: Place the animal in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, jaw, and vibrissae, lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures within the 30-minute observation period indicates protection.

Conclusion

For researchers in the field, this comparative analysis underscores the critical importance of evaluating not just efficacy, but also the complete pharmacological and toxicological profile of a drug candidate. The historical context provided by compounds like Mephenytoin serves as a valuable lesson in the pursuit of novel antiepileptic therapies with improved safety and tolerability.

References

  • Phenytoin - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • What is the mechanism of Phenytoin? - Patsnap Synapse. (2024, July 18). Retrieved February 15, 2026, from [Link]

  • Macdonald, R. L. (1989). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 26(2), 121-133.
  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023, October 27). Pharmaceuticals. [Link]

  • Phenytoin – Pharmacokinetics. (n.d.). Retrieved February 15, 2026, from [Link]

  • Phenytoin. (2023, December 18). Deranged Physiology. [Link]

  • What are the side effects of Phenytoin? - Patsnap Synapse. (2024, July 12). Retrieved February 15, 2026, from [Link]

  • mephenytoin. (n.d.). Retrieved February 15, 2026, from [Link]

  • MEPHENYTOIN - Inxight Drugs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Troupin, A. S., & Friel, P. (1975). Clinical pharmacology of mephenytoin and ethotoin. Epilepsia, 16(4), 635-641.
  • Phenytoin | Epilepsy Foundation. (2023, October 17). Retrieved February 15, 2026, from [Link]

  • 9 Common and Rare Phenytoin Side Effects - GoodRx. (2023, August 21). Retrieved February 15, 2026, from [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. (n.d.). Retrieved February 15, 2026, from [Link]

  • Anticonvulsant Screening Program Report - May 29, 2015 | National Institute of Neurological Disorders and Stroke. (2015, May 29). Retrieved February 15, 2026, from [Link]

  • Mephenytoin | C12H14N2O2 | CID 4060 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mephenytoin Side Effects: Common, Severe, Long Term - Drugs.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • Gugler, R., & von Unruh, G. E. (1980). Clinical pharmacokinetics of valproic acid. Clinical pharmacokinetics, 5(1), 67-83.
  • Jusko, W. J. (1976). Bioavailability and disposition of phenytoin in man. International journal of clinical pharmacology and biopharmacy, 14(2), 133-140.
  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of neurology, 20(2), 171-184.
  • Epilepsy Therapy Screening Program (ETSP) | National Institute of Neurological Disorders and Stroke. (n.d.). Retrieved February 15, 2026, from [Link]

  • Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mephenytoin - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald, A. L. (2000). Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. Journal of toxicology. Clinical toxicology, 38(7), 781–785.
  • Minck, D. R., Acuff-Smith, K. D., & Vorhees, C. V. (1991). Comparison of the behavioral teratogenic potential of phenytoin, mephenytoin, ethotoin, and hydantoin in rats.
  • Subcutaneous pentylenetetrazole: Significance and symbolism. (2024, December 11). Retrieved February 15, 2026, from [Link]

  • Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. (2000). Journal of Toxicology: Clinical Toxicology, 38(7), 781-785.
  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.

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Comparative

A Comparative Guide to Validating the Mechanism of Action of 3-Ethyl-5-methylimidazolidine-2,4-dione

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of anticonvulsant drug discovery, the imidazolidine-2,4-dione, or hydantoin, scaffold has proven to be a cornerstone for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of anticonvulsant drug discovery, the imidazolidine-2,4-dione, or hydantoin, scaffold has proven to be a cornerstone for the development of effective therapeutics. While compounds like phenytoin and mephenytoin are well-characterized, the precise mechanism of action for novel analogs such as 3-Ethyl-5-methylimidazolidine-2,4-dione requires rigorous experimental validation. This guide provides a comprehensive framework for elucidating its mechanism, comparing it with established hydantoin anticonvulsants, and presenting the requisite experimental protocols to ensure scientific integrity.

The Hypothesized Mechanism: A Legacy of Sodium Channel Modulation

Based on its structural homology to known hydantoin anticonvulsants, the primary hypothesized mechanism of action for 3-Ethyl-5-methylimidazolidine-2,4-dione is the modulation of voltage-gated sodium channels.[1][2][3] Hydantoins are known to stabilize the inactive state of these channels, thereby limiting the repetitive firing of action potentials that underlies seizure activity.[2][4] This action is both frequency- and voltage-dependent, allowing for a selective effect on hyperexcitable neurons while sparing normal neuronal activity.[1][4][5]

The proposed signaling pathway, therefore, centers on the neuronal membrane and the propagation of electrical impulses.

Hypothesized_Mechanism_of_Action cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel Action_Potential->Na_Channel Activates Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Na_Channel->Action_Potential Propagates Stabilization Stabilization of Inactive State Na_Channel->Stabilization 3_Ethyl_5_methyl 3-Ethyl-5-methylimidazolidine- 2,4-dione 3_Ethyl_5_methyl->Na_Channel Binds to Reduced_Firing Reduced Repetitive Neuronal Firing Stabilization->Reduced_Firing

Caption: Hypothesized mechanism of 3-Ethyl-5-methylimidazolidine-2,4-dione.

A Multi-tiered Approach to Mechanism of Action Validation

To move from hypothesis to validated mechanism, a multi-pronged experimental approach is essential. This strategy should encompass in vitro electrophysiology to directly assess ion channel modulation, cellular assays to quantify neuronal activity, and in vivo models to confirm anticonvulsant efficacy.[6][7]

Validation_Workflow Hypothesis Hypothesis: Sodium Channel Modulator In_Vitro In Vitro Electrophysiology (Patch-Clamp) Hypothesis->In_Vitro Cellular_Assay Cellular Assays (e.g., MEA) In_Vitro->Cellular_Assay In_Vivo In Vivo Anticonvulsant Models (MES, scPTZ) Cellular_Assay->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis Mechanism_Confirmation Mechanism of Action Confirmed Data_Analysis->Mechanism_Confirmation

Caption: Experimental workflow for mechanism of action validation.

Comparative Analysis: Benchmarking Against Established Anticonvulsants

A critical component of this guide is the direct comparison of 3-Ethyl-5-methylimidazolidine-2,4-dione's performance with that of established hydantoin anticonvulsants like Mephenytoin and Ethotoin. This comparative approach provides context for the experimental data and aids in assessing the novel compound's potential therapeutic window and side-effect profile.

Parameter 3-Ethyl-5-methylimidazolidine-2,4-dione (Expected) Mephenytoin Ethotoin
Primary Target Voltage-Gated Sodium ChannelsVoltage-Gated Sodium Channels[1][5]Voltage-Gated Sodium Channels[8][9]
Mechanism Stabilization of inactive channel stateStabilization of inactive channel state[1][5]Stabilization of inactive channel state[8]
In Vitro Potency (IC50) To be determinedTo be determinedTo be determined
MES Test Efficacy (ED50) To be determinedEffectiveEffective
scPTZ Test Efficacy (ED50) Expected to be less effective or ineffectiveLess effective or ineffectiveLess effective or ineffective
Known Side Effects To be determinedBlood dyscrasias, drowsiness, ataxia[1]Drowsiness, fatigue, dizziness[2][10]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key validation experiments.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay

Objective: To directly measure the effect of 3-Ethyl-5-methylimidazolidine-2,4-dione on voltage-gated sodium channel currents.

Protocol:

  • Cell Culture: Utilize a cell line stably expressing a human voltage-gated sodium channel subtype (e.g., Nav1.2) in HEK293 cells.

  • Cell Preparation: Plate cells on glass coverslips and grow to 50-70% confluency.

  • Recording Solution:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Patch-Clamp Recording:

    • Perform whole-cell voltage-clamp recordings at room temperature.

    • Hold the membrane potential at -100 mV.

    • Elicit sodium currents using a depolarizing step to 0 mV for 20 ms.

    • To assess use-dependent block, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).

  • Compound Application: Perfuse the cells with increasing concentrations of 3-Ethyl-5-methylimidazolidine-2,4-dione. As comparators, use Mephenytoin and Ethotoin.

  • Data Analysis: Measure the peak inward sodium current at each concentration. Calculate the IC50 value for the tonic and use-dependent block.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

Objective: To evaluate the in vivo anticonvulsant efficacy of 3-Ethyl-5-methylimidazolidine-2,4-dione in validated animal models of generalized seizures.[11][12]

Protocol:

  • Animal Model: Use adult male mice (e.g., C57BL/6).

  • Compound Administration: Administer 3-Ethyl-5-methylimidazolidine-2,4-dione, Mephenytoin, and Ethotoin via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group.

  • Maximal Electroshock (MES) Test:

    • 30 minutes post-injection, deliver a corneal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s).

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • The endpoint is the protection against this seizure.[11]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • 30 minutes post-injection, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

    • Observe the mice for the onset of clonic seizures for 30 minutes.

    • The endpoint is the protection against clonic seizures.[11]

  • Data Analysis: Calculate the median effective dose (ED50) for each compound in both models.

Conclusion and Future Directions

The validation of 3-Ethyl-5-methylimidazolidine-2,4-dione's mechanism of action is a critical step in its development as a potential anticonvulsant. The proposed experimental framework, grounded in established methodologies for ion channel modulator validation, provides a clear path forward.[6][7][13] By directly comparing its in vitro and in vivo profiles with those of Mephenytoin and Ethotoin, researchers can gain valuable insights into its relative potency, selectivity, and potential therapeutic advantages.

Future studies should aim to characterize its interaction with different sodium channel isoforms to understand its selectivity profile and to investigate its pharmacokinetic and pharmacodynamic properties to inform further preclinical and clinical development.

References

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  • PubMed. Comparison of the effects of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats. [Link]

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  • National Center for Biotechnology Information. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. [Link]

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  • PubMed. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine kinase-2 Inhibitor and Anticancer Agent. [Link]

  • ResearchGate. (PDF) Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent. [Link]

  • MDPI. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. [Link]

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